![molecular formula C15H18N4O B13758887 N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline CAS No. 7347-49-1](/img/structure/B13758887.png)
N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE is a chemical compound with the molecular formula C15H18N4O. It is known for its unique structure, which includes a pyridine ring and a diazenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE typically involves the reaction of N,N-diethylaniline with 4-nitropyridine N-oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazenyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The diazenyl group can undergo substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms of the compound, while reduction can yield various reduced derivatives.
Applications De Recherche Scientifique
N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE include:
- N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)METHYLANILINE
- N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)ETHYLANILINE
- N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)PROPYLANILINE
Uniqueness
What sets N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE apart from similar compounds is its specific structure, which includes a diazenyl group and a pyridine ring. This unique structure imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
7347-49-1 |
|---|---|
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-3-18(4-2)15-7-5-13(6-8-15)16-17-14-9-11-19(20)12-10-14/h5-12H,3-4H2,1-2H3 |
Clé InChI |
KSSLUCNXTYSFDY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


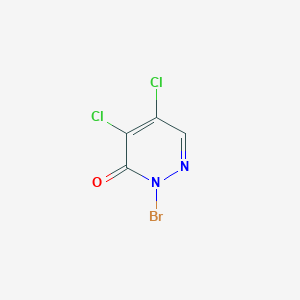

![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)



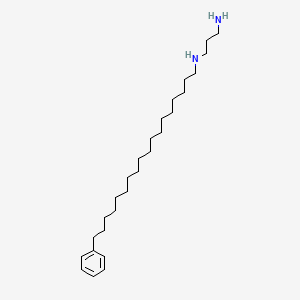
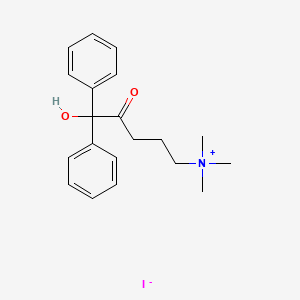
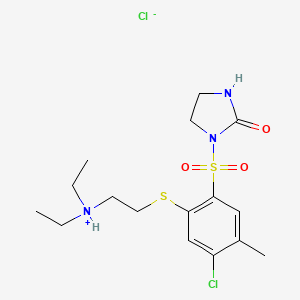
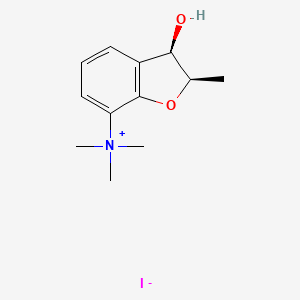
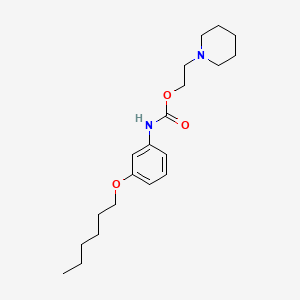
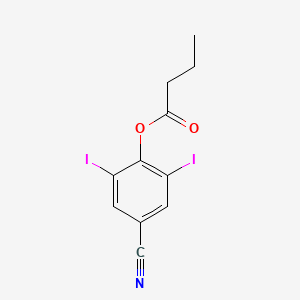
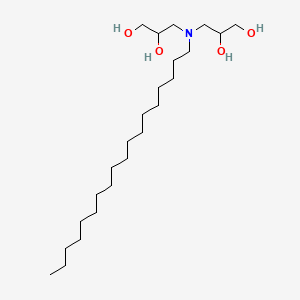
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
